Sodium oleylsulfonate
Description
Structure
2D Structure
Properties
CAS No. |
15075-85-1 |
|---|---|
Molecular Formula |
C18H35NaO3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
sodium;(Z)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
InChI Key |
HDRLZNWDSGYGBZ-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Other CAS No. |
15075-85-1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Sodium Oleylsulfonate
Established Synthetic Routes for Fatty Alcohol Sulfonates
The industrial production of fatty alcohol sulfonates, including sodium oleylsulfonate, has traditionally relied on several key synthetic routes. A prevalent method involves the sulfation of the parent fatty alcohol followed by neutralization.
Sulfation using Sulfur Trioxide (SO3): This is a dominant industrial method where fatty alcohols are reacted with a dilute stream of sulfur trioxide in air. enviro.wiki The reaction is highly exothermic (ΔH = -150 kJ/mol) and is typically carried out in continuous falling film reactors to ensure efficient heat removal and control over the reaction. enviro.wikiresearchgate.netasiachmical.com The initial product is a sulfonic acid, which is then neutralized with a base, such as sodium hydroxide, to yield the sodium salt. neutronco.com
Sulfation using Sulfuric Acid or Oleum (B3057394): While less common for fatty alcohols compared to alkylbenzenes, concentrated sulfuric acid or oleum (sulfuric acid containing dissolved SO3) can also be used as sulfonating agents. enviro.wikichemithon.com These reactions often result in an equilibrium, as the water produced during the reaction dilutes the acid, halting the process. chemithon.com To drive the reaction to completion, azeotropic distillation can be employed to remove the water. chemithon.com
Sulfation using Sulfamic Acid: This method offers a simpler process with fewer side reactions and milder conditions. google.com Fatty alcohols react with sulfamic acid, often with urea (B33335) as a catalyst, to produce the ammonium (B1175870) salt of the fatty alcohol sulfate (B86663) directly, eliminating the need for a separate neutralization step. chemithon.comgoogle.com
The general reaction scheme for the sulfation of a fatty alcohol (ROH) can be represented as: ROH + SO₃ → ROSO₃H ROSO₃H + NaOH → ROSO₃Na + H₂O
Advanced Synthesis Techniques and Catalysis
Recent advancements in synthetic chemistry have introduced more sophisticated techniques to improve the synthesis of sulfonated compounds, offering better control over the reaction and product characteristics.
Ionic Layer Epitaxy (ILE) and Surfactant-Templated Synthesis
Ionic Layer Epitaxy (ILE) and surfactant-templated synthesis are bottom-up approaches primarily used for creating highly ordered, two-dimensional nanomaterials. nih.govresearchgate.net While not a direct method for the bulk synthesis of this compound, the principles are relevant to understanding surfactant behavior and self-assembly. In ILE, a surfactant monolayer at an interface, such as the water-air interface, acts as a template to guide the nucleation and growth of crystalline nanosheets. nih.govresearchgate.net For instance, sodium oleyl sulfate has been used to create nanometer-thick, single-crystalline ZnO nanosheets. mdpi.comwisc.edu The surfactant molecules arrange themselves in a way that their charged head groups can interact with and organize precursor ions from the sub-phase, leading to controlled crystal growth. nih.govmdpi.com
Surfactant-templated synthesis also utilizes the self-assembly properties of surfactants to create nanostructured materials. nih.govmdpi.com Anionic surfactants like sodium dodecylbenzenesulfonate and sodium dodecyl sulfate have been used to form vesicles that act as templates for the polymerization of materials like polypyrrole, resulting in hollow nanoparticles. nih.govrsc.orgrsc.org The size and morphology of the resulting nanostructures can be controlled by adjusting the surfactant concentration and other reaction parameters. nih.govrsc.org
Phase Transfer Catalysis in Sulfonation Reactions
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. cambridge.orgfzgxjckxxb.com This is particularly useful in sulfonation reactions where the sulfonating agent may be in an aqueous solution and the fatty alcohol in an organic solvent. cambridge.org
A phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the reacting anion from the aqueous phase to the organic phase. cambridge.orgfzgxjckxxb.comscispace.com The catalyst cation pairs with the anion, forming a lipophilic ion pair that can readily move into the organic phase and react with the substrate. cambridge.org This method has been successfully applied to sulfonation reactions, enhancing reaction rates and yields under milder conditions. fzgxjckxxb.com The use of PTC can also be considered a "green chemistry" approach as it can reduce the need for harsh organic solvents. fzgxjckxxb.com For instance, the sulfonation of cis-1,4-polybutadiene has been achieved using TBAB as a phase-transfer catalyst in the presence of alkaline sodium bisulfite. scispace.com
Mechanistic Studies of Sulfonation Processes
The mechanism of alcohol sulfation is generally considered to be an electrophilic attack by sulfur trioxide on the oxygen atom of the alcohol's hydroxyl group. enviro.wikiresearchgate.net The reaction is thought to proceed through the formation of an intermediate adduct, which then rearranges to form the alkyl sulfuric acid. researchgate.net
In reactions involving persulfates, a radical mechanism has been proposed. For example, in the O-sulfation of alcohols using potassium persulfate (K₂S₂O₈) and DMF, the reaction is believed to proceed through the formation of a sulfate radical anion and an α-amido radical. chinesechemsoc.org
Mechanistic studies in phase-transfer catalyzed reactions have identified different pathways, including the Starks' extraction mechanism and the Makosza interfacial mechanism. fzgxjckxxb.com In the context of sulfonation, the catalyst facilitates the transfer of the sulfonate-donating species into the organic phase where it can react with the alcohol. cambridge.orgmdpi.com
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, molar ratio of reactants, reaction time, and catalyst concentration.
Temperature: Sulfonation reactions are highly exothermic, and controlling the temperature is critical to prevent side reactions and degradation of the product. researchgate.netasiachmical.com For instance, in the sulfonation of α-olefins with gaseous SO₃, increasing the temperature from 30 °C to 50 °C was found to enhance the active substance content. mdpi.com However, excessively high temperatures during sulfonation can lead to the destruction of the carbon structure and a reduction in the number of sulfonic acid groups. nih.gov
Molar Ratio: The molar ratio of the sulfonating agent to the fatty alcohol significantly impacts the conversion rate and product quality. chemithon.com A slight molar excess of the sulfonating agent is often used to ensure complete conversion of the alcohol. chemithon.com However, a large excess can lead to the formation of by-products. In the sulfonation of α-olefins, an optimal SO₃/α-olefin molar ratio of 1.27 was determined. mdpi.com
Catalyst and Solvent: The choice of catalyst and solvent can also influence the reaction yield. In a study on thymol (B1683141) para-sulfonation, using cyclohexane (B81311) as a solvent and a molar ratio of reactants greater than or equal to 3 at low temperatures significantly increased the yield to 91.3%. semanticscholar.org
Process Intensification: The use of advanced reactor technologies like microreactors can lead to significant improvements in yield and efficiency. asiachmical.commdpi.com Microreactors offer enhanced mass and heat transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. asiachmical.commdpi.com
Below is a table summarizing the optimization of various sulfonation processes from different studies:
| Reactants | Catalyst/Method | Optimized Parameter | Value | Outcome | Reference |
| α-Olefin, SO₃ | Microreactor | Gas-phase flow rate | 228 mL/min | Maximized active substance content | mdpi.com |
| α-Olefin, SO₃ | Microreactor | Reaction temperature | 52 °C | Maximized active substance content | mdpi.com |
| α-Olefin, SO₃ | Microreactor | SO₃/α-olefin molar ratio | 1.27 | Maximized active substance content | mdpi.com |
| α-Olefin, SO₃ | Microreactor | SO₃ volume fraction | 4% | Maximized active substance content | mdpi.com |
| Thymol, Thionyl chloride | Solvent Optimization | Solvent | Cyclohexane | Yield of 91.3% | semanticscholar.org |
| Glycerol, Acetic Acid | Sulfonated Carbon Catalyst | Sulfonation Temperature | 90 °C | Highest catalyst acid density | nih.gov |
| Crambe Meal Carbon, H₂SO₄ | Response Surface Methodology | Sulfonation Temperature | 122 °C | Optimized acid density (2.19 mmol g⁻¹) | researchgate.net |
| Crambe Meal Carbon, H₂SO₄ | Response Surface Methodology | Sulfonation Time | 85 min | Optimized acid density (2.19 mmol g⁻¹) | researchgate.net |
Self Assembly and Aggregation Phenomena of Sodium Oleylsulfonate Systems
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) aggregate to form organized structures called micelles. wikipedia.org This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are sequestered from the aqueous environment, while the hydrophilic head groups remain in contact with water. scielo.br
For an anionic surfactant like sodium oleylsulfonate, the CMC would be the concentration at which these aggregation phenomena begin. The CMC is a crucial parameter that depends on factors such as temperature, pressure, and the presence of electrolytes or other substances in the solution. wikipedia.org While specific CMC values for this compound are not readily found in comprehensive databases, for comparison, the well-studied anionic surfactant sodium dodecyl sulfate (B86663) (SDS) has a CMC of approximately 8.2 x 10⁻³ mol/L in pure water at 25°C. researchgate.net It is expected that the longer and unsaturated alkyl chain of this compound would influence its CMC relative to saturated surfactants of similar chain lengths.
The determination of the CMC can be achieved through various experimental techniques that detect the changes in physical properties of the solution as micelles form. These methods include surface tension measurements, conductivity measurements, and fluorescence spectroscopy. researchgate.net
Thermodynamics of Micelle Formation
The process of micellization is governed by thermodynamic principles. The spontaneity of micelle formation is indicated by a negative standard Gibbs free energy of micellization (ΔG°mic). This thermodynamic parameter is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization through the Gibbs-Helmholtz equation. ajchem-a.com
Generally, for ionic surfactants, the micellization process is entropy-driven at lower temperatures, primarily due to the release of ordered water molecules from around the hydrophobic surfactant tails. At higher temperatures, the process can become more enthalpy-driven. ajchem-a.com The standard Gibbs free energy of micellization can be calculated from the CMC value. scielo.br
For anionic surfactants like SDS, studies have shown that the enthalpy of micellization can be endothermic, and the process is driven by a large positive entropy change. ajchem-a.com Without specific experimental data for this compound, we can only infer that it would follow similar thermodynamic principles, with the specific values of ΔG°mic, ΔH°mic, and ΔS°mic being dependent on its unique molecular structure.
Kinetics of Micellization
The formation and breakdown of micelles are dynamic processes with characteristic timescales. The kinetics of micellization are often studied using relaxation techniques, such as temperature-jump or pressure-jump experiments. These studies reveal at least two relaxation times: a fast process related to the exchange of monomers between micelles and the bulk solution, and a slower process corresponding to the formation and dissolution of entire micelles.
Formation of Higher-Order Aggregates
Beyond spherical micelles, surfactants can form a variety of other, more complex structures, known as higher-order aggregates. The type of aggregate formed depends on the surfactant's molecular geometry (often described by the packing parameter), concentration, and external conditions.
Vesicle Formation and Morphology
Vesicles are spherical, closed bilayer structures that can encapsulate a portion of the solvent. The formation of vesicles from single-chain surfactants is less common than from double-chain lipids but can be induced under specific conditions, such as the presence of salt or a co-surfactant. nih.gov For instance, the anionic surfactant sodium dodecyl benzenesulfonate (B1194179) (SDBS) has been shown to form vesicles in the presence of salt. nih.gov The salt screens the electrostatic repulsion between the ionic head groups, allowing for a packing arrangement that favors bilayer formation.
While there is no specific literature detailing vesicle formation solely from this compound, it is plausible that under certain conditions (e.g., in the presence of specific counterions or co-surfactants), it could also form vesicular structures. The morphology of such vesicles, including their size and lamellarity (number of bilayers), would be influenced by the preparation method and the specific solution conditions. researchgate.net
Other Supramolecular Assemblies
Surfactants can participate in the formation of a wide array of supramolecular assemblies, which are ordered structures resulting from non-covalent interactions. For example, surfactants can form lamellar phases, hexagonal phases, and cubic phases at higher concentrations.
Interestingly, this compound has been mentioned in the context of materials science, specifically in the formation of monolayers at interfaces that can template the growth of two-dimensional nanomaterials. researchgate.netresearchgate.net This suggests a strong tendency for this surfactant to form ordered structures at interfaces, a property that is closely related to its self-assembly behavior in bulk solution. The formation of organogels through the supramolecular assembly of oleic acid and its sodium salt, sodium oleate (B1233923), has also been reported, demonstrating the ability of similar long-chain unsaturated carboxylates to form extended networks.
Influence of External Factors on Aggregation Characteristics
The self-assembly and aggregation of surfactants are highly sensitive to external conditions.
Temperature: Temperature can have a complex effect on the CMC of ionic surfactants. Often, the CMC first decreases with increasing temperature to a minimum and then increases. mdpi.com This behavior is a result of the competing effects of temperature on the hydration of the hydrophilic head group and the hydrophobic interactions of the tail. mdpi.com Temperature also influences the type of aggregate formed and the kinetics of their formation.
Electrolytes: The addition of an electrolyte (salt) to a solution of an ionic surfactant generally lowers the CMC. The counterions from the salt reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, making it easier for them to aggregate. mdpi.com The type and concentration of the salt can significantly impact the aggregation behavior, potentially inducing transitions from micelles to other structures like vesicles. nih.gov
Co-solvents and other surfactants: The presence of co-solvents (like alcohols) or other surfactants can significantly alter the aggregation behavior. These additives can be incorporated into the micelles, changing their size, shape, and stability.
Impact of this compound Concentration and Molecular Structure
The concentration of this compound in an aqueous solution is a primary determinant of its aggregation state. Below a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules exist predominantly as individual monomers. As the concentration surpasses the CMC, the molecules spontaneously assemble into micelles to minimize the unfavorable contact between their hydrophobic oleyl tails and the aqueous environment.
The molecular structure of this compound, characterized by its long, unsaturated oleyl (C18) hydrocarbon tail and a sulfonate head group, significantly influences its aggregation. The presence of a double bond in the oleyl chain introduces a kink, which can affect the packing of the surfactant molecules within the micelle, often leading to a larger area per molecule at the micelle-water interface compared to its saturated counterparts.
Research on related alkylaryl sulfonate surfactants has shown that as the surfactant concentration increases beyond the CMC, the micelle aggregation number, which is the average number of surfactant molecules in a micelle, tends to increase significantly. nih.gov Initially, at concentrations just above the CMC, smaller, spherical micelles are typically formed. With a further increase in concentration, these spherical micelles can grow and even transform into other shapes, such as ellipsoidal or cylindrical (rod-like) micelles. nih.govresearchgate.net
Table 1: Hypothetical Aggregation Behavior of this compound at Various Concentrations
| Concentration (relative to CMC) | Predominant Aggregate Form | Estimated Aggregation Number |
| < CMC | Monomers | 1 |
| 1-10x CMC | Spherical Micelles | 50-100 |
| 10-50x CMC | Ellipsoidal/Rod-like Micelles | 100-200 |
| > 50x CMC | Larger aggregates/Vesicles | >200 |
Note: This table is illustrative and based on general surfactant behavior. Specific experimental data for this compound is limited.
Effects of Temperature on Micellar Systems
Temperature exerts a complex influence on the micellization of ionic surfactants like this compound. Generally, for ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then increases. ajchem-a.comsemanticscholar.org This U-shaped behavior is a result of two opposing effects. Initially, the increase in temperature reduces the hydration of the hydrophilic head group, which favors micellization and lowers the CMC. semanticscholar.org However, at higher temperatures, the increased thermal motion disrupts the structured water molecules around the hydrophobic tail, making the transfer of the tail from the aqueous environment to the micelle core less favorable, thus increasing the CMC. mdpi.com
The thermodynamic parameters of micellization—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide deeper insights into the temperature effects. The micellization process is generally spontaneous, as indicated by a negative ΔG°mic. ajchem-a.comnih.gov For many anionic surfactants, the process is entropy-driven at lower temperatures, primarily due to the hydrophobic effect, and becomes enthalpy-driven at higher temperatures. jmaterenvironsci.com
Table 2: Typical Thermodynamic Parameters of Micellization for Anionic Surfactants at Different Temperatures
| Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| 25 | -25 to -35 | -5 to +5 | +20 to +40 |
| 40 | -28 to -38 | -2 to +8 | +26 to +46 |
| 60 | -30 to -40 | 0 to +10 | +30 to +50 |
Note: This table presents typical ranges for anionic surfactants. Specific values for this compound require experimental determination.
Modulation by Ionic Strength and pH Environment
The addition of electrolytes (increasing ionic strength) to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC. nih.gov The added counter-ions (e.g., Na⁺ from NaCl) screen the electrostatic repulsion between the negatively charged sulfonate head groups at the micelle surface. This reduced repulsion allows the surfactant molecules to aggregate more easily, thus promoting micelle formation at a lower concentration. At very high salt concentrations, the micelles can grow significantly in size and may undergo a sphere-to-rod transition. princeton.edu
Table 3: Influence of Ionic Strength and pH on Micellar Properties of Anionic Surfactants
| Condition | Effect on CMC | Effect on Aggregation Number |
| Increasing Ionic Strength (e.g., adding NaCl) | Decreases | Increases |
| Low pH | Minimal direct effect on sulfonate head group | May alter solution ionic strength |
| High pH | Minimal direct effect on sulfonate head group | May alter solution ionic strength |
Note: This table provides a general overview. The precise effects on this compound would depend on the specific electrolyte and pH range.
Interactions with Co-surfactants and Additives
The aggregation behavior of this compound can be significantly modified by the presence of co-surfactants and other additives. When mixed with another surfactant, the system can exhibit synergistic or antagonistic interactions. researchgate.net Synergism, where the mixture has a lower CMC and enhanced surface activity compared to the individual components, is often observed in mixtures of anionic and cationic or nonionic surfactants. mdpi.comresearchgate.net The interaction parameter (β) can be used to quantify the nature and strength of these interactions in the mixed micelles. mdpi.com For instance, a study on the mixed system of sodium oleate and a cationic surfactant, hexadecyltrimethylammonium bromide, demonstrated synergistic interactions. researchgate.net
Co-surfactants, which are typically short-chain alcohols or amines, can also influence micellization. They can penetrate the micellar structure, reducing the electrostatic repulsion between the head groups and altering the packing of the surfactant tails, which can lead to changes in micelle size, shape, and stability. rsc.org Additives like polymers can also interact with micelles, leading to the formation of polymer-surfactant complexes and influencing the rheological properties of the solution.
Table 4: Effect of Co-surfactants on the Properties of Anionic Surfactant Micelles
| Co-surfactant Type | Typical Effect on CMC | Impact on Micellar Structure |
| Cationic Surfactant | Significant decrease (synergism) | Formation of more stable, often larger mixed micelles. |
| Nonionic Surfactant | Decrease | Can increase micellar size and alter shape. |
| Short-chain Alcohol | Can increase or decrease | Can increase fluidity of the micellar core. |
Note: The specific effects depend on the chemical nature and concentration of both the primary surfactant and the co-surfactant.
Computational and Theoretical Modeling of Aggregation Dynamics
Computational and theoretical modeling are powerful tools for gaining molecular-level insights into the self-assembly and aggregation of surfactants. Molecular dynamics (MD) simulations, both all-atom and coarse-grained, can be used to study the spontaneous formation of micelles, their structure, size distribution, and the dynamics of surfactant exchange between micelles and the bulk solution. nih.govrsc.orgethz.ch These simulations can also elucidate the location and orientation of co-surfactant molecules within the mixed micelles and the binding of counter-ions to the micellar surface. mdpi.comresearchgate.net
Theoretical models, such as those based on molecular thermodynamics, can predict the CMC, micelle size and shape, and the conditions for transitions between different aggregate morphologies. researchgate.net These models typically involve minimizing the free energy of the system, considering contributions from the hydrophobic effect, head group repulsion, and chain packing constraints. mdpi.com While specific computational studies focusing solely on this compound are not widely reported, the methodologies developed for other surfactants, like sodium dodecyl sulfate and other alkyl sulfates, provide a robust framework for future investigations into the aggregation dynamics of this compound. rsc.orgethz.ch
Interfacial Science and Surface Activity of Sodium Oleylsulfonate
Adsorption Phenomena at Diverse Interfaces
The efficacy of sodium oleylsulfonate as a surfactant is rooted in its tendency to adsorb at interfaces, arranging itself to minimize the free energy of the system. The specific orientation and packing of the adsorbed molecules are dictated by the nature of the interface.
Liquid-Gas Interfaces
At the interface between a liquid (typically aqueous) and a gas (e.g., air), this compound molecules arrange themselves with their hydrophobic oleyl tails oriented towards the gas phase and their hydrophilic sulfonate heads remaining in the liquid phase. This adsorption disrupts the cohesive energy between surface water molecules, leading to a reduction in surface tension. The process begins with surfactant molecules diffusing from the bulk solution to the interface, followed by their re-arrangement and orientation to reach an equilibrium state nih.gov. For ionic surfactants, strong electrostatic interactions between the charged head groups can lead to kinetically limited adsorption, where an energy barrier must be overcome for a molecule to adsorb into the interfacial layer nih.gov. As the concentration of the surfactant in the bulk solution increases, the surface becomes progressively more crowded with molecules until it reaches a state of saturation nih.govnanoscience.com. Any further addition of surfactant beyond this point, known as the critical micelle concentration (CMC), results in the formation of micelles within the bulk liquid rather than a further decrease in surface tension wikipedia.orgresearchgate.net.
Liquid-Liquid Interfaces (e.g., Oil-Water Systems)
In systems containing two immiscible liquids, such as oil and water, this compound preferentially adsorbs at the liquid-liquid interface. The hydrophobic oleyl tail is solvated by the oil phase, while the ionic sulfonate group remains in the aqueous phase. This alignment drastically reduces the interfacial tension (IFT) between the oil and water phases psgraw.com. The reduction of IFT is a critical mechanism in the formation and stabilization of emulsions, as it lowers the energy required to disperse one liquid as droplets within the other psgraw.comalfa-chemistry.com. The effectiveness of the surfactant in reducing IFT can be influenced by factors such as the chemical structure of the oil, temperature, and the presence of electrolytes (salts) in the aqueous phase mdpi.comconsensus.app. In applications like enhanced oil recovery (EOR), achieving ultra-low interfacial tension (often in the range of 10⁻³ mN/m) is crucial for mobilizing residual oil trapped in reservoir rock pores wikipedia.orgtpu.ru.
Solid-Liquid Interfaces and Surface Interactions
The adsorption of this compound at solid-liquid interfaces is governed by a combination of forces, including electrostatic interactions, hydrophobic interactions, and van der Waals forces tpu.ru. As an anionic surfactant, its adsorption is highly dependent on the surface charge of the solid material, which is often influenced by the pH of the aqueous solution tudelft.nl.
On mineral surfaces, adsorption typically follows a multi-stage process that can be visualized in an adsorption isotherm mdpi.comtudelft.nl:
Region I: At very low concentrations, adsorption is primarily driven by electrostatic attraction between the negatively charged sulfonate head groups and positively charged sites on the mineral surface. The amount of adsorbed surfactant increases linearly with concentration, following Henry's law mdpi.comtudelft.nl.
Region II: As the concentration increases, a sharp rise in adsorption occurs. This is attributed to the formation of two-dimensional aggregates on the surface, known as hemimicelles, where the hydrophobic tails of adsorbed molecules associate with each other through lateral interactions mdpi.comconsensus.app.
Region III: After the surface is electrically neutralized by the adsorbed surfactant layer, further adsorption may occur more slowly, driven primarily by hydrophobic interactions between surfactant tails mdpi.com.
Region IV: At concentrations above the CMC, the adsorption reaches a plateau as the surface becomes saturated. Further increases in surfactant concentration lead to the formation of micelles in the bulk solution, which does not increase the amount adsorbed on the surface mdpi.com.
This adsorption behavior can be modeled using various isotherm equations, such as the Langmuir, Freundlich, or Temkin models, to quantify the adsorbent's capacity and the affinity between the surfactant and the solid surface scirp.orgtudelft.nl. The modification of solid surfaces by surfactant adsorption is key to processes like flotation, detergency, and altering the wettability of reservoir rock in oil recovery psgraw.comuu.nl.
Surface and Interfacial Tension Measurements and Their Interpretation
The measurement of surface tension (SFT) and interfacial tension (IFT) is fundamental to characterizing the performance of a surfactant. A plot of surface tension versus the logarithm of surfactant concentration typically shows a sharp decrease until a certain point, after which the surface tension remains relatively constant researchgate.net. This inflection point is the critical micelle concentration (CMC) nih.govnanoscience.comwikipedia.org.
Critical Micelle Concentration (CMC): The CMC is a measure of a surfactant's efficiency. It represents the minimum concentration required to form micelles and achieve the maximum reduction in surface tension nanoscience.comwikipedia.org. A lower CMC indicates that less surfactant is needed to saturate the interfaces and begin forming micelles.
Surface Tension at the CMC (γ_cmc): This value indicates the effectiveness of a surfactant in reducing surface tension. A lower γ_cmc signifies a greater reduction in surface tension and, therefore, a more effective surfactant for applications requiring this property.
While specific data for this compound is limited in readily available literature, data for structurally similar alpha-olefin sulfonates (AOS) provide insight into its expected performance.
| Surfactant System | Conditions | CMC (mM) | γ_cmc (mN/m) | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (B86663) (SDS) | 25°C, in water | 8.3 | ~33.7 | wikipedia.orgerau.edu |
| Sodium Oleate (B1233923) | 25°C | 0.4 | - | researchgate.net |
| Non-ionic Surfactant (DWS) / Crude Oil | 55°C | ~0.05% (concentration) | ~10-3 (IFT) | tpu.ru |
| Petroleum Sulfonate / Crude Oil | - | - | Can reach ~10-2 | nih.gov |
This table presents data for analogous surfactants to illustrate typical values. The performance of this compound is expected to be in a similar range.
Interfacial Film Formation and Stability Mechanisms
The layer of this compound molecules adsorbed at an interface is known as an interfacial film. The properties of this film are critical to the stability of systems like foams and emulsions, which are thermodynamically unstable and prone to destabilization via processes like coalescence, flocculation, and Ostwald ripening researchgate.net.
The stability of these systems is kinetically enhanced by the interfacial film through several mechanisms alfa-chemistry.com:
Electrostatic Repulsion: For ionic surfactants like this compound, the charged head groups create an electrical double layer at the interface. This results in a repulsive force between droplets or bubbles, preventing them from approaching each other closely enough to coalesce alfa-chemistry.com.
Steric Hindrance: The physical presence of the adsorbed surfactant layer acts as a mechanical barrier, hindering direct contact between dispersed droplets or bubbles.
Interfacial Rheology: The interfacial film possesses viscoelastic properties, meaning it can resist deformational stress (elasticity) and dissipate energy (viscosity) wikipedia.orgbiolinscientific.com. A highly viscoelastic film can better withstand mechanical disturbances that could otherwise lead to rupture and coalescence researchgate.netmdpi.com. The study of these properties is known as interfacial rheology, which can be divided into shear and dilational measurements wikipedia.orgmdpi.com.
Marangoni-Gibbs Effect: If an interfacial film is stretched or disturbed (e.g., during droplet collision), the local concentration of surfactant decreases, causing a local increase in interfacial tension. This gradient in interfacial tension induces a flow of liquid and surfactant from regions of low IFT to regions of high IFT. This flow counteracts the thinning of the film, effectively "healing" the disturbance and preventing rupture alfa-chemistry.com.
The combination of these mechanisms, imparted by the interfacial film of this compound, allows for the creation of kinetically stable emulsions and foams essential in numerous products and processes psgraw.commdpi.com.
Role in Wetting and Spreading Processes
Wetting describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle (θ) researchgate.netshu.ac.uk. A low contact angle (<90°) indicates good wetting, where the liquid tends to spread over the surface, while a high contact angle (>90°) signifies poor wetting researchgate.net.
This compound plays a crucial role as a wetting and spreading agent by modifying the interfacial energies that govern this behavior. The relationship between these energies is described by Young's equation. Surfactants influence this equilibrium in two primary ways:
Reduction of Liquid-Gas Surface Tension (γ_lg): As discussed, adsorption at the liquid-air interface lowers the surface tension of the liquid droplet.
Reduction of Solid-Liquid Interfacial Tension (γ_sl): Adsorption of surfactant molecules onto the solid surface, with their hydrophobic tails potentially interacting with a hydrophobic surface, lowers the interfacial energy between the solid and the liquid.
Advanced Analytical and Characterization Techniques in Sodium Oleylsulfonate Research
Spectroscopic Methods for Structural and Quantitative Analysis
Spectroscopic techniques are indispensable for probing the molecular framework of Sodium Oleylsulfonate and quantifying its presence. These methods are based on the interaction of electromagnetic radiation with the molecule, providing detailed information about its functional groups and chemical environment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. psgraw.com For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structural identity. The strong asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonate group are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com Additionally, several strong bands corresponding to the S-O stretch appear in the 1000-750 cm⁻¹ region. blogspot.com The presence of the olefinic C=C double bond is indicated by a stretching vibration, although its intensity can be variable. The C-H stretching vibrations of the long alkyl chain are observed in the 2850-2960 cm⁻¹ range. researchgate.net The hydrophilic nature of the molecule can also be inferred from a broad signal around 3455 cm⁻¹, representing the O-H stretching of associated water molecules. researchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| S=O (asymmetric stretch) | ~1350 | Strong |
| S=O (symmetric stretch) | ~1175 | Strong |
| S-O stretch | 1000-750 | Multiple strong bands |
| C-H stretch (alkyl) | 2850-2960 | Strong, sharp peaks |
| O-H stretch (associated water) | ~3455 | Broad |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a quantitative analytical technique used to measure the concentration of an analyte in a solution. acs.org While the oleyl chain of this compound does not possess a strong chromophore for UV-Vis detection in the standard range, this technique can be employed indirectly. For instance, it can be used in colorimetric methods where the anionic surfactant forms a colored ion-pair with a cationic dye, such as Brilliant Green. nih.gov The absorbance of this complex, measured at a specific wavelength (e.g., 627 nm for the Brilliant Green-SDBS complex), is proportional to the concentration of the anionic surfactant. nih.gov This method is particularly useful for determining the concentration of anionic surfactants in aqueous samples like wastewater. nih.gov It is important to note that the UV/Vis spectra of surfactants can be influenced by impurities and lot-to-lot variability. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ox.ac.uk ¹H NMR is particularly valuable for the structural elucidation of this compound. The spectrum would exhibit characteristic signals for the different protons in the molecule. The protons of the terminal methyl group (CH₃) would appear as a triplet at a low chemical shift. The numerous methylene (B1212753) groups (CH₂) of the long alkyl chain would produce a large, complex signal in the aliphatic region. The protons adjacent to the double bond (C=C-H) would resonate in the olefinic region, typically between 5.3 and 5.4 ppm. researchgate.net The chemical shifts of the protons on the carbon atom attached to the sulfonate group would be deshielded due to the electronegativity of the sulfonate group. rsc.org Quantitative NMR (qNMR) can also be employed for determining the purity and concentration of this compound by comparing the integral of its characteristic peaks to that of a known internal standard. ox.ac.uk
Chromatographic Techniques for Purity and Composition Assessment
Chromatographic methods are essential for separating this compound from impurities and for analyzing its composition in complex mixtures. thermofisher.com These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase. sielc.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anionic surfactants like this compound. thermofisher.comjasco-global.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, is commonly employed. nih.govresearchgate.net The separation is based on the hydrophobic interactions between the alkyl chain of the surfactant and the stationary phase. A typical mobile phase might consist of an aqueous buffer (like sodium perchlorate) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.nethitachi-hightech.com Detection can be achieved using a UV detector if the surfactant possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for surfactants without a strong UV chromophore. thermofisher.comsielc.com HPLC is crucial for assessing the purity of this compound and for quantifying it in various products and environmental samples. jasco-global.comhitachi-hightech.com
Table 2: Typical HPLC Parameters for Anionic Surfactant Analysis
| Parameter | Description |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., sodium perchlorate) |
| Detector | UV, ELSD, CAD, or Fluorescence |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Often controlled, e.g., 35-40°C |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. ijrpr.comshimadzu.cz This technique is particularly useful for analyzing the polydispersity of surfactants and for determining their molecular weight distribution. researchgate.netresearchgate.net In GPC, a porous gel is used as the stationary phase. ijrpr.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. ijrpr.com For water-soluble polymers and surfactants, aqueous GPC is employed. chromatographyonline.com The selection of the appropriate column and mobile phase is critical to prevent interactions between the analyte and the stationary phase, which could interfere with the size-based separation. chromatographyonline.com GPC can be used to assess the presence of oligomers or polymers in a this compound sample. researchgate.net
Microscopy Techniques for Morphological Elucidation
Advanced microscopy techniques are indispensable for visualizing the structure and morphology of this compound assemblies. These methods provide direct, high-resolution insights into the size, shape, and arrangement of aggregates such as micelles, vesicles, and adsorbed layers, which govern the surfactant's functional properties.
Transmission Electron Microscopy (TEM) and Cryo-TEM
Transmission Electron Microscopy (TEM) is a powerful technique for obtaining high-resolution, two-dimensional images of nanoscale structures. nih.gov In the context of this compound, TEM is utilized to visualize the morphology of its aggregates. To prepare a sample for TEM, a dilute solution of the surfactant is typically deposited on a TEM grid and dried. The aggregates can be stained with heavy metal salts (like uranyl acetate) to enhance contrast, allowing for clear imaging of their size and shape. TEM analysis has been effectively used to study the morphology of various surfactant and lipid-based systems, revealing structures such as spherical micelles, elongated or worm-like micelles, and vesicles. nih.gov For instance, studies on solid lipid nanoparticles have used TEM to identify core-shell structures and irregularly spherical morphologies. researchgate.net
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an advanced evolution of TEM that allows for the observation of samples in their native, hydrated state. filab.fr This is particularly crucial for studying surfactant systems like this compound, as the drying process in conventional TEM can introduce artifacts and alter the delicate supramolecular structures. In Cryo-TEM, the sample is rapidly flash-frozen in a cryogen (like liquid ethane), vitrifying the water and preserving the aggregates in their solution-state conformation. filab.frthermofisher.com This technique prevents the formation of ice crystals that could damage the structures. filab.fr Cryo-TEM can provide detailed information on the lamellarity of vesicles, the shape and size distribution of micelles, and the presence of intermediate structures in phase transitions. nih.gov The method is so precise it can reveal the internal structures of complex assemblies with nanometric resolution. filab.frnih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. mdpi.com It operates by scanning a sharp tip, attached to a flexible cantilever, over a sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a surface map. google.com A key advantage of AFM is its ability to image samples in various environments, including air and liquid, without the need for staining or fixation. mdpi.com
In the study of this compound, AFM is used to characterize the morphology of its aggregates adsorbed onto a solid substrate. For example, it can visualize the structure of a surfactant monolayer or bilayer on surfaces like mica or silica. dtic.mil This provides insights into how the surfactant molecules pack at an interface. Furthermore, AFM can be used to study the mechanical properties of aggregates, such as their elasticity and adhesion, by analyzing the force-distance curves generated as the tip approaches and retracts from the surface. bioisi.pt Advanced AFM modes can even be combined with other techniques, like infrared spectroscopy (AFM-IR), to provide chemical information at the nanoscale, probing intraparticle chemical variations. google.commit.edu
Scattering Methods for Supramolecular Structure and Kinetics
Scattering techniques are fundamental for analyzing the supramolecular organization and dynamic behavior of this compound in solution and at interfaces. These methods provide statistical information averaged over a large number of particles, complementing the direct visualization offered by microscopy.
Grazing Incidence X-ray Scattering (GID, GIXOS) for Interfacial Growth
Grazing Incidence X-ray Diffraction (GID), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is a surface-sensitive technique used to determine the crystalline structure and molecular orientation in thin films. esrf.frnih.gov In this method, an X-ray beam strikes the sample surface at a very small angle (grazing incidence), typically below the critical angle for total reflection. anton-paar.com This geometry enhances the signal from the surface layer while minimizing background scattering from the substrate. anton-paar.com GID is highly effective for studying the packing of this compound molecules in Langmuir monolayers at the air-water interface or in adsorbed layers on solid substrates. The diffraction pattern provides information on the in-plane lattice parameters and the orientation of the alkyl chains.
Grazing Incidence X-ray Off-Specular Scattering (GIXOS) provides complementary information to specular X-ray reflectivity, offering details about the interfacial structure and roughness from a single measurement. uchicago.eduiaea.org It is particularly useful for monitoring temporal changes in interfacial structures due to the efficiency of data collection. uchicago.edu For this compound, GIXOS can be applied to study the growth and morphology of self-assembled structures at the air/water interface, providing insights into the layer thickness and surface roughness, which are critical for understanding foam and emulsion stability. iaea.org
Dynamic Light Scattering (DLS) for Aggregate Sizing
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and macromolecules in suspension. horiba.com The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. anton-paar.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. anton-paar.com By analyzing the autocorrelation of the scattered light intensity, the diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. horiba.com
DLS is widely used in the characterization of this compound solutions to determine the size distribution of its aggregates, such as micelles. nih.gov It can be used to study the critical micelle concentration (CMC) and to investigate how factors like concentration, temperature, pH, and the addition of salts or other substances affect the size and polydispersity of the aggregates. researchgate.netdiva-portal.org For instance, research on the similar compound sodium oleate (B1233923) has shown that DLS can detect different populations of aggregates, although care must be taken in data interpretation, as the high sensitivity of DLS to larger particles can sometimes obscure the presence of smaller micelles. researchgate.net
Table 1: Hypothetical DLS Data for this compound Aggregates
| Concentration (g/L) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Primary Peak Mean (nm) | Notes |
|---|---|---|---|---|
| 0.1 (Below CMC) | - | - | No significant aggregates detected | |
| 0.5 (Near CMC) | 8.5 | 0.45 | 5.2 | Broad distribution, onset of micellization |
| 2.0 | 6.2 | 0.21 | 5.8 | Predominantly spherical micelles |
| 10.0 | 25.8 | 0.33 | 22.5 | Evidence of larger, possibly elongated, micelles |
| 50.0 | 150.3 | 0.51 | 145.0 | Presence of large aggregates or vesicular structures |
Thermal Analysis for Stability and Phase Transitions
Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com For this compound, TGA provides information about its thermal stability and decomposition profile. A typical TGA curve would show an initial mass loss corresponding to the evaporation of residual water, followed by one or more decomposition steps at higher temperatures as the organic components of the molecule break down. scielo.br The temperatures at which these decomposition events occur define the upper limit of the surfactant's thermal stability. The final residue can also be quantified, which for a sodium salt would likely be a stable inorganic compound like sodium carbonate or sodium sulfate (B86663). scielo.br
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events that involve a change in enthalpy, such as phase transitions. For this compound, DSC can identify the temperatures of melting, crystallization, and transitions between different liquid crystalline phases (e.g., lamellar, hexagonal), which are common in surfactant systems. nih.gov The presence of endothermic or exothermic peaks in a DSC thermogram provides a fingerprint of the material's phase behavior. aps.org Studies on similar sodium salts have used DSC to investigate phase transitions and the effects of additives on thermal stability. nih.govrsc.org
Table 2: Potential Thermal Events for this compound via TGA/DSC
| Technique | Temperature Range (°C) | Observed Event | Interpretation |
|---|---|---|---|
| TGA | 30 - 120 | Mass Loss | Dehydration (loss of adsorbed/bound water) |
| TGA | 220 - 450 | Major Mass Loss | Decomposition of the oleylsulfonate organic structure |
| TGA | > 450 | Stable Residue | Formation of stable inorganic sodium salt (e.g., Na₂SO₄) |
| DSC | ~80 | Endothermic Peak | Dehydration |
| DSC | 180 - 220 | Endothermic Peak | Melting or liquid crystal phase transition |
| DSC | > 220 | Exothermic Peaks | Oxidative decomposition of the molecule |
Environmental Research and Biogeochemical Cycling of Sodium Oleylsulfonate
Biodegradation Pathways and Microbial Metabolism
The breakdown of sodium oleyl sulfonate in the environment is primarily a biological process driven by microbial activity. Like other related surfactants, its degradation is influenced by its chemical structure and the presence of suitable microbial communities. researchgate.netacs.org The general process for the biodegradation of sulfonated surfactants involves enzymes that can cleave the carbon-sulfur bond. nih.govuni-konstanz.de For many organosulfonates, this can occur either to utilize the carbon in the molecule or to acquire sulfur when it is a limiting nutrient. nih.gov
Microbial metabolism of surfactants like sodium oleyl sulfonate is often a collaborative effort, requiring a consortium of different microbial strains to achieve complete degradation, or mineralization, into carbon dioxide, water, and inorganic salts. researchgate.netresearchgate.net The initial steps in the breakdown of similar anionic surfactants, such as linear alkylbenzene sulfonates (LAS), involve the oxidation of the alkyl chain. researchgate.netresearchgate.net This is followed by the more challenging degradation of the aromatic components where applicable. researchgate.net For alkyl sulfonates, biodegradation can be accomplished through the action of sulfate (B86663) esterases and subsequent oxidation of the resulting alcohols. researchgate.net Bacteria from genera such as Pseudomonas and Bacillus have been identified as effective degraders of various anionic surfactants. researchgate.nethrpub.org
The rate of biodegradation of surfactants in aquatic environments is a critical factor in determining their potential environmental impact. While specific kinetic data for sodium oleyl sulfonate is not extensively detailed in the provided results, the behavior of similar anionic surfactants offers valuable insights. For instance, the biodegradation of surfactants in seawater can be described by kinetic models that account for the surfactant concentration. nih.gov
Studies on linear alkylbenzene sulfonates (LAS) in seawater have shown that primary biodegradation follows a logistic model, with calculated half-lives (t₅₀) and lag times. nih.gov For LAS, the half-life in seawater was found to be approximately 6.15 days. nih.gov It is also noted that the biodegradation of surfactants is generally slower in seawater compared to river water. nih.gov The environmental fate of alpha-olefin sulfonates (AOS) is reported to be similar to that of LAS, with primary biodegradation being completed within 2 to 10 days under aerobic conditions. who.int Temperature plays a significant role, with reduced kinetic rates at temperatures below 5-10°C due to decreased microbial activity. who.int
The following table summarizes kinetic data for related anionic surfactants in aquatic systems:
Interactive Data Table: Biodegradation Kinetics of Anionic Surfactants in Aquatic Systems| Surfactant | System | Kinetic Model/Parameter | Value | Reference |
|---|---|---|---|---|
| Linear Alkylbenzene Sulfonate (LAS) | Seawater | Half-life (t₅₀) | 6.15 +/- 0.45 days | nih.gov |
| Linear Alkylbenzene Sulfonate (LAS) | Seawater | Lag Time | 6.67 +/- 0.6 days | nih.gov |
| Alpha-Olefin Sulfonates (AOS) | Aquatic (aerobic) | Time for Primary Biodegradation | 2 - 10 days | who.int |
When introduced into terrestrial environments, such as through the application of sewage sludge to land, the biodegradation of surfactants like sodium oleyl sulfonate is a key removal process. nih.gov The degradation of sodium lauryl ether sulfate (SLES), a structurally related surfactant, has been studied in soils, showing variable degradation rates and half-lives depending on the initial concentration and soil characteristics. nih.gov In one study, the half-life for SLES ranged from 8 to 46 days. nih.gov
Bioaugmentation, the addition of specific microbial consortia, can significantly enhance the degradation rate of these surfactants in soil. nih.gov For example, the introduction of a bacterial consortium capable of degrading SLES resulted in 91% degradation within 144 hours, compared to 54% in non-augmented soil. nih.gov The degradation in these experiments followed first-order kinetics. nih.gov
The concentration of the surfactant can impact its degradation kinetics in soil. Studies on LAS have shown that increasing the concentration can lead to a decrease in the relative maximum mineralization rate and an increase in the lag time before degradation begins. nih.gov The presence of anaerobically digested sludge in soil has been observed to decrease the mineralization of LAS. nih.gov
Interactive Data Table: Biodegradation of Anionic Surfactants in Soil
| Surfactant | Soil Condition | Degradation Metric | Value | Reference |
|---|---|---|---|---|
| Sodium Lauryl Ether Sulfate (SLES) | Various Soils | Half-life (DT₅₀) | 8 - 46 days | nih.gov |
| Sodium Lauryl Ether Sulfate (SLES) | Bioaugmented Soil | Percent Degraded (144 h) | 91% | nih.gov |
| Sodium Lauryl Ether Sulfate (SLES) | Non-augmented Soil | Percent Degraded (144 h) | 54% | nih.gov |
Environmental Transport and Partitioning Mechanisms
The movement and distribution of sodium oleyl sulfonate in the environment are governed by its physicochemical properties, particularly its surface-active nature. eosca.eu Surfactants, by design, adsorb to interfaces between different phases, such as water and sediment, or water and air. eosca.eucopernicus.org This property makes standard partitioning parameters like the n-octanol/water partition coefficient (log Pₒw) difficult to measure and often not relevant for predicting their environmental behavior. eosca.eu
For surfactants, the sediment partition coefficient (Kₒc) is considered a more meaningful parameter, though standardized methods for its measurement in marine sediments are still developing. eosca.eu The sorption of anionic surfactants to sediment is a key process influencing their concentration in the water column. eosca.euacs.org The presence of salts, such as those found in seawater, can significantly affect the partitioning of ionic surfactants, often enhancing their concentration at surfaces in a process known as "salting out". copernicus.org
Models have been developed to predict the sorption of anionic surfactants to sediment, which can provide conservative estimates for safety assessments in aquatic environments. who.int The partitioning of a chemical between water and biological membranes is also a critical factor in its bioavailability and potential for bioaccumulation. researchgate.net For surfactants, nonspecific hydrophobic interactions are believed to be the primary driver of the sorption process to biological membranes. researchgate.net
Multimedia Fate Modeling and Persistence Assessment
Multimedia environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. ca.govheraproject.com These models, such as EUSES (European Union System for the Evaluation of Substances), can estimate concentrations in various environmental compartments like water, soil, and sediment. heraproject.com However, for high-production-volume chemicals that degrade quickly, like many surfactants, these screening-level models can be overly conservative. heraproject.com
The persistence of a chemical is its ability to remain in the environment without degrading. While some related surfactants like LAS are known to be persistent under anaerobic conditions, they are readily biodegradable in aerobic environments. acs.orgwho.intnih.gov The environmental compartments that typically receive these surfactants, such as rivers, surface soils, and upper sediment layers, are predominantly aerobic, leading to their rapid removal. cler.comcler.com
The concept of persistence length is also used in polymer science to describe the stiffness of a polymer chain, which can be influenced by electrostatic interactions for polyelectrolytes, but this is a different context from environmental persistence. acs.org For risk assessment, the potential for persistence, bioaccumulation, and toxicity (PBT) is evaluated. habitablefuture.org
Influence of Environmental Variables on Degradation Processes
Several environmental factors can influence the rate and extent of sodium oleyl sulfonate biodegradation. Temperature is a critical variable, with lower temperatures significantly reducing microbial activity and thus slowing down degradation kinetics. nih.govwho.int The optimal temperature for the degradation of a similar surfactant, SLES, by Pseudomonas aeruginosa was found to be 30°C. researchgate.net
The pH of the environment also plays a role. The same study on SLES degradation found that the process was most effective at a pH of 7 and 9. researchgate.net The availability of other nutrients and co-substrates can also affect biodegradation. researchgate.net In some cases, the presence of an additional carbon source can inhibit the degradation of the target surfactant, suggesting that the microorganisms may preferentially consume the more easily accessible substrate. researchgate.net
The chemical composition of the water, particularly the presence of salts, can impact surfactant behavior and bioavailability. copernicus.org Additionally, the presence of a complex microbial community is often necessary for complete degradation, as different species may be responsible for different steps in the breakdown pathway. researchgate.net
Advanced Applications and Functionalization Research of Sodium Oleylsulfonate
Formulation Principles in Enhanced Oil Recovery (EOR) Technologies
Sodium oleylsulfonate, an anionic surfactant, plays a significant role in chemical Enhanced Oil Recovery (EOR) processes. The primary mechanisms by which surfactants like this compound contribute to increased oil extraction are by reducing the interfacial tension (IFT) between oil and water and by promoting the emulsification of trapped oil. d-nb.inforesearchgate.net In conventional waterflooding, a substantial amount of oil remains trapped in the reservoir rock as disconnected droplets due to high capillary forces. d-nb.info Surfactants are introduced into the injection brine to lower the oil-water IFT, which in turn increases the capillary number, a dimensionless group that represents the ratio of viscous forces to capillary forces. d-nb.info A significant increase in the capillary number allows for the mobilization of these trapped oil droplets, leading to higher recovery. d-nb.info
The effectiveness of a surfactant formulation in EOR is highly dependent on the reservoir's specific conditions, such as temperature and the salinity of the formation water. d-nb.info For a surfactant to be effective, it must remain soluble and active under these, often harsh, conditions. Anionic surfactants, such as sulfonates, are evaluated for their ability to create ultra-low IFT (on the order of 10⁻³ mN/m) between the injected fluid and the reservoir oil. d-nb.inforesearchgate.net The optimal formulation often involves creating a microemulsion, which is a thermodynamically stable, translucent solution of oil, water, and surfactant. d-nb.info The phase behavior of these microemulsions is critical; a Type III microemulsion, where the surfactant is partitioned in a middle phase in equilibrium with both excess oil and water, is often targeted for achieving the lowest IFT. d-nb.info
Formulation principles also involve the combination of the primary surfactant with other chemicals, such as co-surfactants or polymers (a method known as SP flooding), to enhance performance. researchgate.netmdpi.com Polymers are used to increase the viscosity of the injected water, improving the mobility ratio and thus the volumetric sweep efficiency of the flood. mdpi.com This ensures that the surfactant solution moves more uniformly through the reservoir, contacting a larger volume of the trapped oil.
Role as Templating Agents in Nanomaterial Synthesis
Templating is a powerful technique for the controlled synthesis of nanostructured materials, utilizing a pre-existing guide to direct the formation of materials into specific shapes and sizes that are otherwise difficult to achieve. rsc.org this compound has been identified as an effective soft template in the synthesis of various nanomaterials.
This compound (referred to as sodium oleylsulfate in some key studies) has been instrumental in the synthesis of single-crystalline, two-dimensional (2D) metal oxide nanosheets. fudan.edu.cnresearchgate.netdtic.mil A prominent method is Adaptive Ionic Layer Epitaxy (AILE), where a monolayer of the surfactant is formed at a solution-air or water-air interface. researchgate.netnih.gov This organized surfactant layer acts as a soft template, guiding the nucleation and epitaxial growth of the nanosheets from precursor ions in the aqueous solution. researchgate.netdtic.mil
For instance, in the synthesis of zinc oxide (ZnO) nanosheets, oleylsulfate anions self-assemble into a close-packed monolayer at the water-air interface. dtic.milnih.gov This monolayer attracts and concentrates metal cations (like Zn²⁺) from the solution underneath it, leading to their precipitation and controlled growth into ultrathin, single-crystalline nanosheets. dtic.milnih.gov This technique has successfully produced ZnO nanosheets with thicknesses of just 1-2 nanometers and lateral dimensions extending up to tens of micrometers. nih.gov The packing density of the surfactant monolayer can adapt to the lattice of the growing crystal, which is a key aspect of the AILE mechanism, enabling the formation of large-area, free-standing nanosheets. dtic.milnih.gov This approach is considered versatile and potentially applicable to a wide range of other metal oxides. nih.gov
The principles used to fabricate 2D nanosheets are directly applicable to the development of inorganic nanomembranes, which are defined as structures with thicknesses in the nanometer range and significantly larger lateral dimensions. fudan.edu.cn The use of surfactant monolayers, including this compound, as soft templates is a key strategy for producing non-layered materials in a planar, membrane-like form. fudan.edu.cn
By guiding the nucleation and retarding growth in the vertical dimension, the surfactant template facilitates the lateral, epitaxial growth of the material at an interface. fudan.edu.cn This method has been used to create free-standing, single-crystalline nanomembranes. fudan.edu.cndtic.mil For example, ZnO nanomembranes synthesized using this approach can be transferred to various substrates for further characterization and device fabrication. dtic.mil The ability to create these ultrathin, flexible, yet crystalline structures opens up possibilities for their use in flexible electronics, optics, and nanoscale robotics. fudan.edu.cnrsc.org
Mechanisms in Emulsification and Stabilization Systems
Emulsions are dispersions of one immiscible liquid in another, and their stability is a critical factor in many industrial applications. cam.ac.uk this compound, as an anionic surfactant, functions as an effective emulsifier and stabilizer. The fundamental principle of its action lies in its amphiphilic nature, possessing a hydrophilic sulfonate "head" and a long, hydrophobic oleyl "tail".
When added to an oil and water system, this compound molecules migrate to the oil-water interface. They orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This arrangement forms a protective film around the dispersed droplets (e.g., oil droplets in an oil-in-water emulsion), which lowers the interfacial tension between the two phases. mdpi.com
The stabilization of the emulsion is achieved through several mechanisms:
Reduction of Interfacial Tension: By lowering the energy of the interface, the surfactant facilitates the formation of smaller droplets during emulsification, creating a larger interfacial area. mdpi.com
Electrostatic Repulsion: The anionic sulfonate head groups impart a negative charge to the surface of the droplets. This leads to electrostatic repulsion between adjacent droplets, preventing them from coalescing, which is a primary cause of emulsion breakdown. researchgate.net
Steric Hindrance: The layer of surfactant molecules at the interface creates a physical or steric barrier that also hinders close approach and coalescence of droplets. researchgate.netnih.gov
In some systems, particularly with polymers, the viscosity of the continuous phase can be increased, which slows down the movement of droplets and further enhances stability against creaming or sedimentation. mdpi.com The effectiveness of this compound as an emulsifier depends on factors like its concentration, the pH of the aqueous phase, and the presence of electrolytes.
Foam Generation and Stability in Research and Industrial Contexts
Foam is a dispersion of a gas in a liquid, and its generation and stability are governed by the properties of the liquid phase, particularly the presence of surfactants. mdpi.com this compound can act as a foaming agent by reducing the surface tension of the aqueous solution, which is a prerequisite for foam formation. researchgate.net
The process of foam generation involves trapping gas bubbles within a liquid structure composed of thin films called lamellae. The stability of this foam is crucial for its application and is determined by how long the liquid can resist draining from the lamellae and how well the lamellae can resist rupture. researchgate.net Surfactants like this compound enhance foam stability through several mechanisms:
Gibbs-Marangoni Effect: When a foam film is stretched (e.g., due to gravity or mechanical shock), the local surfactant concentration on the surface decreases, leading to a local increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to regions of high surface tension (lower surfactant concentration), which helps to heal the thinned spot and prevent rupture.
Surface Elasticity: The surfactant monolayer imparts elasticity to the bubble surface, allowing it to deform and recover from mechanical stresses.
Electrostatic Repulsion: For an ionic surfactant like this compound, the surfaces of the foam lamellae will be charged. The resulting electrostatic repulsion between the two surfaces of a single lamella opposes the thinning process caused by drainage, thus prolonging the foam's life. mdpi.com
The performance of this compound as a foaming agent is influenced by its concentration up to the critical micelle concentration (CMC), temperature, and the presence of salts or oil, which can have either stabilizing or destabilizing effects depending on the system. mdpi.comresearchgate.net
Surface Modification and Coating Technologies
Surface modification involves altering the surface properties of a material to achieve desired functionalities without changing the bulk properties. nih.govmdpi.com Surfactants can be used in various surface modification and coating techniques. While direct research on this compound in this specific context is not extensively detailed in the provided results, its role can be inferred from the general functions of surfactants in these technologies.
Surfactants are employed in processes like:
Wetting and Dispersion: In many coating formulations, surfactants are essential for wetting the substrate surface and for dispersing pigments or other particles uniformly in the coating medium. As an anionic surfactant, this compound can adsorb onto surfaces, modifying their charge and wettability, which can be crucial for achieving a uniform and adherent coating.
Template-Assisted Deposition: As demonstrated in nanomaterial synthesis, surfactants can form templates on a surface to guide the deposition of other materials in a structured manner. This principle can be extended to create patterned or functionalized coatings on a larger scale.
Corrosion Inhibition: Anionic surfactants can adsorb on metal surfaces, forming a protective layer that can inhibit corrosion by acting as a barrier to corrosive agents.
In the context of biomaterials, surface modification is critical for improving biocompatibility and preventing issues like implant-related infections. mdpi.com Surfactants can be used to create coatings that mimic biological membranes or to attach bioactive molecules to a surface. nih.gov Applying coatings is also a key strategy to improve the performance and stability of electrode materials in advanced batteries, such as sodium-ion batteries, by mitigating side reactions at the electrode-electrolyte interface. researchgate.net
Theoretical and Computational Chemistry of Sodium Oleylsulfonate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of sodium oleylsulfonate at the electronic level. numberanalytics.com These methods, grounded in the principles of quantum mechanics, offer a detailed description of molecular orbitals, charge distribution, and reactivity, which are crucial for understanding its behavior as a surfactant. numberanalytics.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, providing a balance between accuracy and computational cost. nih.gov This makes it a suitable method for analyzing the electronic structure, bonding, and reactivity of molecules like this compound. nih.gov
In the context of this compound, DFT can be employed to:
Analyze Electronic Structure: Determine the distribution of electron density, identify regions of high and low electron density, and understand how this influences the molecule's polarity and interactions. mdpi.com
Predict Molecular Properties: Calculate properties such as dipole moments, polarizability, and ionization potentials, which are key to understanding the surfactant's behavior in different environments.
Investigate Reaction Mechanisms: While not a primary focus for a surfactant under normal use, DFT can be used to study potential degradation pathways or interactions with other chemical species.
Table 1: Selected DFT-Calculated Properties of a Surfactant Molecule (Illustrative)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, indicates susceptibility to electrophilic attack. |
| LUMO Energy | 1.5 eV | Lowest Unoccupied Molecular Orbital energy, indicates susceptibility to nucleophilic attack. |
| Dipole Moment | 4.8 D | Quantifies the overall polarity of the molecule, crucial for its interaction with polar solvents like water. |
This table is illustrative and does not represent actual calculated values for this compound.
Semi-Empirical Methods and Quantum Chemical Descriptors
Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT. wikipedia.org They are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules and systems. wikipedia.org Methods like AM1, PM3, and MNDO fall under this category. uni-muenchen.de
For this compound, semi-empirical methods are valuable for:
Rapid Screening: Quickly calculating properties for a large number of conformations or related molecules.
Generating Initial Geometries: Providing starting structures for more computationally expensive DFT or molecular dynamics simulations.
Calculating Quantum Chemical Descriptors: These descriptors, derived from the electronic structure, can be used in quantitative structure-activity relationship (QSAR) studies to correlate molecular features with macroscopic properties. nih.gov
Table 2: Common Quantum Chemical Descriptors Obtainable from Semi-Empirical Methods
| Descriptor | Definition | Relevance to Surfactants |
| Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Indicates the thermodynamic stability of the surfactant molecule. |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's tendency to lose an electron and participate in redox reactions. |
| Electron Affinity | The energy released when an electron is added to a neutral molecule. | Relates to the molecule's ability to accept an electron. |
Molecular Dynamics (MD) Simulations of Oleylsulfonate Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamics, structure, and thermodynamics of complex systems like surfactant solutions. youtube.com
Atomistic Simulations
In atomistic simulations, every atom in the system, including the this compound molecules, water, and any other components, is explicitly represented. academie-sciences.fr This level of detail allows for a highly accurate description of molecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
Atomistic simulations of this compound can be used to study:
Micelle Formation: The process by which individual surfactant molecules aggregate to form micelles in solution.
Interfacial Behavior: The orientation and arrangement of surfactant molecules at interfaces, such as the air-water or oil-water interface.
Interactions with Other Molecules: How this compound interacts with other species in the system, such as polymers, proteins, or oil molecules. nih.gov
Table 3: Typical Parameters in an Atomistic MD Simulation of a Surfactant System
| Parameter | Typical Value/Setting | Description |
| Force Field | CHARMM, AMBER, OPLS | A set of parameters that defines the potential energy function of the system. |
| Water Model | TIP3P, SPC/E | A model that describes the interactions of water molecules. |
| Ensemble | NVT, NPT | Statistical ensemble that defines the thermodynamic conditions of the simulation (e.g., constant temperature, volume, and pressure). youtube.com |
| Simulation Time | Nanoseconds to Microseconds | The length of time the simulation is run, which determines the timescale of the phenomena that can be observed. |
Coarse-Grained (CG-MD) Approaches
While atomistic simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. uiuc.edu Coarse-grained molecular dynamics (CG-MD) addresses this limitation by grouping several atoms into a single "bead" or "particle". uiuc.edunih.gov This reduction in the number of degrees of freedom allows for the simulation of much larger systems and longer timescales. uiuc.edunih.gov
For this compound systems, CG-MD is particularly useful for studying:
Large-Scale Self-Assembly: The formation of complex structures such as lamellar phases, hexagonal phases, and vesicles.
Membrane Interactions: How the surfactant interacts with and perturbs lipid bilayers, which is relevant to its biological applications and effects.
Rheological Properties: The flow behavior of concentrated surfactant solutions.
The development of a CG model involves parameterizing the interactions between the coarse-grained beads to reproduce the properties of the underlying atomistic system. researchgate.net
Predictive Modeling for Interfacial Behavior and Self-Assembly
The ultimate goal of theoretical and computational studies of this compound is to develop predictive models that can accurately forecast its behavior at interfaces and its tendency to self-assemble into various structures. This involves integrating the insights gained from quantum chemical calculations and molecular dynamics simulations.
Predictive models can be used to:
Design New Surfactants: By understanding the relationship between molecular structure and performance, it is possible to design new surfactant molecules with improved properties.
Optimize Formulations: Predict the behavior of this compound in complex mixtures, allowing for the optimization of formulations for specific applications.
Understand Experimental Observations: Provide a molecular-level explanation for experimentally observed phenomena, such as the effect of temperature, salt concentration, or the presence of co-surfactants on the phase behavior of this compound solutions.
The development of accurate predictive models relies on a multiscale modeling approach, where information from different levels of theory is passed up from the quantum mechanical level to the macroscopic level.
Structure-Property Relationship Studies through Computational Approaches
Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of this compound and its macroscopic properties. Through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can model the behavior of this surfactant at an atomistic level, offering insights that are often difficult to obtain through experimental means alone. These computational approaches enable the prediction of various physicochemical properties and the simulation of dynamic processes, such as micelle formation and interfacial behavior.
At the most fundamental level, the properties of this compound are dictated by its molecular geometry and electronic structure. Computational software can calculate a range of molecular descriptors from the molecule's optimized 3D structure. nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution, which in turn govern its behavior as a surfactant. For instance, the presence of a long, flexible hydrocarbon tail, indicated by the number of rotatable bonds, is directly related to its hydrophobicity, while the polar sulfonate head group contributes to its water solubility and surface activity.
Quantitative Structure-Property Relationship (QSPR) models often use these descriptors to predict key surfactant properties like the critical micelle concentration (CMC). nih.govscispace.com For anionic surfactants, descriptors related to hydrophobicity (e.g., topological and geometrical features) and the nature of the hydrophilic headgroup (e.g., constitutional and charge-related descriptors) are particularly significant. nih.gov
Below is a table of computed molecular descriptors for this compound, which form the basis for these structure-property relationship studies.
Table 1: Computed Molecular Descriptors for this compound
This interactive table provides calculated values for various molecular properties of this compound.
| Property Name | Property Value | Reference |
| Molecular Weight | 354.5 g/mol | nih.gov |
| Exact Mass | 354.22046043 Da | nih.gov |
| IUPAC Name | sodium;(Z)-octadec-9-ene-1-sulfonate | nih.gov |
| Molecular Formula | C₁₈H₃₅NaO₃S | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 16 | nih.gov |
| Topological Polar Surface Area | 65.6 Ų | nih.gov |
| Heavy Atom Count | 23 | nih.gov |
| Complexity | 348 | nih.gov |
Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of anionic surfactants and their interactions with other species. aljest.netpku.edu.cn These quantum chemical methods can determine the distribution of electron charges within the molecule, identifying the nucleophilic and electrophilic sites that govern its reactivity. For example, DFT studies on similar sulfonate-containing surfactants analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aljest.net The HOMO-LUMO energy gap is an indicator of molecular reactivity and plays a role in the surfactant's interaction with surfaces and other molecules. aljest.net Furthermore, DFT is used to model the interaction energies between the sulfonate headgroup and various cations (like Na⁺, Ca²⁺, Mg²⁺), revealing the strength and nature of ion-pairing, which influences solubility and performance in hard water. pku.edu.cnresearchgate.net
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound molecules in solution and at interfaces. acs.orgbohrium.com By simulating the movements and interactions of many surfactant and solvent molecules over time, MD can model the self-assembly process of micelles. bohrium.com These simulations show how factors like the length and shape of the hydrophobic tail influence the size and shape of the resulting aggregates, which can transition from spherical to ellipsoidal or cylindrical forms. bohrium.com MD simulations are also crucial for studying the behavior of surfactant monolayers at liquid-air or liquid-oil interfaces. acs.orgnih.gov They can predict properties such as the area per molecule, interfacial tension, and the orientation and packing of the surfactant tails, providing a direct link between the molecular structure and its efficiency in reducing surface tension. acs.orgnih.gov
The table below summarizes the application of these computational methods to understand the structure-property relationships of anionic surfactants like this compound.
Table 2: Computational Methods and Their Application to Anionic Surfactants
This interactive table outlines the primary computational techniques and the specific properties they are used to investigate for anionic surfactants.
| Computational Method | Investigated Properties | Research Findings | Reference |
| QSPR (Quantitative Structure-Property Relationship) | Critical Micelle Concentration (CMC) | Relates molecular descriptors (topological, solvational, charge-related) to the CMC value. | nih.govscispace.com |
| DFT (Density Functional Theory) | Electronic Structure (HOMO/LUMO), Reactivity, Ion-Pairing Energy | Calculates charge distribution, molecular orbital energies to predict reactivity, and models interaction strength with cations. | aljest.netpku.edu.cnresearchgate.net |
| MD (Molecular Dynamics) | Micelle Formation, Interfacial Properties, Surfactant Packing | Simulates self-assembly into micelles, predicts interfacial tension, and determines the orientation and order of surfactant molecules at interfaces. | acs.orgbohrium.comnih.govtandfonline.com |
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the purity and structural integrity of sodium oleylsulfonate in experimental settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying oleyl chain configuration and sulfonate group placement). Pair this with high-performance liquid chromatography (HPLC) to assess purity, ensuring retention time matches reference standards. For quantification, employ inductively coupled plasma mass spectrometry (ICP-MS) to verify sodium content .
- Key Considerations : Ensure reproducibility by documenting solvent systems, column specifications, and calibration curves. For novel syntheses, include elemental analysis to confirm stoichiometry .
Q. How should researchers design experiments to investigate the critical micelle concentration (CMC) of sodium oleylysulfonate in aqueous solutions?
- Methodological Answer : Use surface tension measurements via the du Noüy ring method or conductivity titrations to identify the CMC. Control variables such as temperature (±0.5°C), ionic strength (e.g., NaCl concentration), and pH (buffered solutions). Triplicate measurements are critical to account for experimental variability .
- Data Interpretation : Plot surface tension vs. log concentration; the inflection point indicates CMC. Compare results with literature values, noting discrepancies due to solvent purity or measurement techniques .
Advanced Research Questions
Q. What advanced spectroscopic techniques can elucidate the molecular interactions between this compound and biomimetic membranes?
- Methodological Answer : Employ fluorescence anisotropy to monitor membrane fluidity changes upon surfactant incorporation. Use atomic force microscopy (AFM) to visualize membrane structural perturbations at nanoscale resolution. Pair these with Fourier-transform infrared (FTIR) spectroscopy to track shifts in lipid acyl chain vibrational modes, indicating surfactant intercalation .
- Study Design : Use lipid vesicles with controlled compositions (e.g., DPPC:DPPG mixtures) to mimic eukaryotic or bacterial membranes. Include temperature-controlled stages to assess phase-dependent interactions .
Q. How can computational modeling approaches be integrated with experimental data to predict this compound behavior in mixed surfactant systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations to model micelle formation kinetics and aggregation patterns. Validate simulations with small-angle X-ray scattering (SAXS) data to confirm micelle size/shape. Use quantitative structure-activity relationship (QSAR) models to predict synergistic effects with co-surfactants (e.g., sodium dodecyl sulfate) .
- Data Reconciliation : Calibrate force fields in MD simulations using experimentally derived CMC and aggregation numbers. Address discrepancies by refining solvation parameters or electrostatic interactions in the model .
Data Contradiction and Reproducibility
Q. How should researchers resolve contradictions in reported CMC values for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of literature data, stratifying results by methodology (e.g., surface tension vs. conductivity), temperature, and ionic strength. Perform controlled replicate experiments under standardized conditions (pH 7.0, 25°C, 0.1 M NaCl) to isolate confounding variables .
- Advanced Approach : Use multivariate regression to quantify the relative contributions of experimental parameters (e.g., temperature accounts for ±15% variation in CMC). Publish raw datasets with error margins to facilitate cross-study comparisons .
Q. What strategies ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer : Adopt the "Minimum Information for Nanomaterial Characterization" (MINChar) guidelines:
- Document reaction conditions (temperature, solvent purity, stirring rate).
- Provide NMR spectra (with peak assignments) and chromatograms (baseline resolution criteria).
- Include purity thresholds (e.g., ≥95% by HPLC) in supplemental materials .
Literature and Hypothesis Development
Q. How can researchers formulate hypotheses about this compound’s role in lipid bilayer disruption?
- Methodological Answer : Build on existing surfactant-membrane interaction models (e.g., the "carpet mechanism" for anionic surfactants). Use literature to identify knowledge gaps, such as the impact of unsaturated chains (oleyl vs. stearyl) on membrane permeability. Test hypotheses via dual experiments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
